molecular formula C17H18N2O3S B4580709 N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide

Cat. No. B4580709
M. Wt: 330.4 g/mol
InChI Key: UKWOJGBTUPPEBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step chemical processes that include the formation of intermediate compounds before achieving the desired product. For example, benzenesulfonamides can be synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran, indicating a versatile approach to crafting such molecules (Żołnowska et al., 2018). This methodology showcases the adaptability of benzenesulfonamide chemistry to incorporate various functional groups, enhancing their biological efficacy.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with biological targets. X-ray crystallography and molecular docking studies have been instrumental in understanding these interactions at the atomic level. For instance, the crystal structure analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network essential for its biological activity (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, contributing to their versatile chemical properties. These reactions include N-alkylation, which allows for the introduction of different alkyl groups into the benzenesulfonamide structure, enhancing its lipophilicity and potentially its biological activity. For example, the direct synthesis of amino-(N-alkyl)benzenesulfonamides via N-alkylation of aminobenzenesulfonamides with alcohols has been reported, showcasing the chemical reactivity of these compounds (Lu et al., 2015).

Scientific Research Applications

Anticancer Applications

Several studies have focused on the anticancer potential of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide derivatives. For instance, novel isatin-based sulfonamides, derived from substituted isatins and aminobenzenesulfonamide, demonstrated low nanomolar inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII, identifying them as potential antitumor drug targets (Özlen Güzel-Akdemir et al., 2015). Another study synthesized celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the versatility of sulfonamide derivatives in therapeutic development (Ş. Küçükgüzel et al., 2013).

Synthetic Chemistry Applications

Research has also explored the synthesis and reactivity of sulfonamide derivatives in synthetic chemistry. One study demonstrated the oxidative cross-coupling of N-(2'-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air, resulting in the production of phenanthridine derivatives, underscoring the chemical versatility and potential for creating complex molecular architectures (M. Miura et al., 1998).

Photochemical Studies

The photochemical behavior of sulfonamide compounds has been investigated, providing insights into their stability and transformation under light exposure. One study on the photochemical decomposition of sulfamethoxazole, a related sulfonamide, identified multiple photoproducts, illuminating the pathways of photo-induced transformations that could inform the stability and environmental fate of similar compounds (Wei Zhou & D. Moore, 1994).

properties

IUPAC Name

N-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(19-13-11-14-6-4-5-9-16(14)19)10-12-18-23(21,22)15-7-2-1-3-8-15/h1-9,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWOJGBTUPPEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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